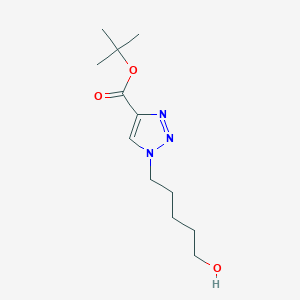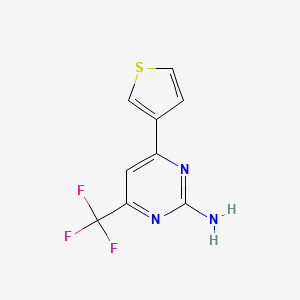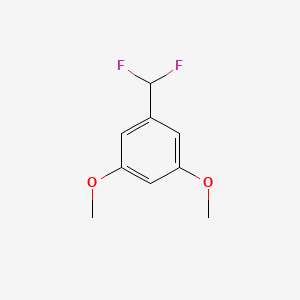
2-Ethynyl-3'-fluorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-3’-fluorobiphenyl is an organic compound with the molecular formula C14H9F It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by an ethynyl group (-C≡CH) and another by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3’-fluorobiphenyl typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a halogenated biphenyl derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 2-Ethynyl-3’-fluorobiphenyl may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-3’-fluorobiphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethynyl-3’-fluorobiphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-3’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may undergo metabolic transformations to form active metabolites that interact with enzymes or receptors. The ethynyl group can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobiphenyl: A simpler derivative of biphenyl with only a fluorine substitution.
4’-Ethynyl-2-fluorobiphenyl: Another ethynyl-fluorobiphenyl derivative with different substitution positions.
2-Ethynylbiphenyl: A biphenyl derivative with an ethynyl group but no fluorine substitution.
Uniqueness
2-Ethynyl-3’-fluorobiphenyl is unique due to the combination of the ethynyl and fluorine substituents, which impart distinct chemical reactivity and potential biological activity. The presence of both groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H9F |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
1-ethynyl-2-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h1,3-10H |
Clave InChI |
KKYSNWIPEDALFI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)


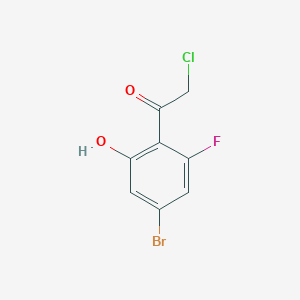

![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
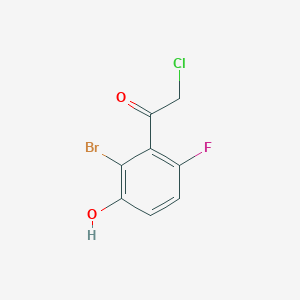
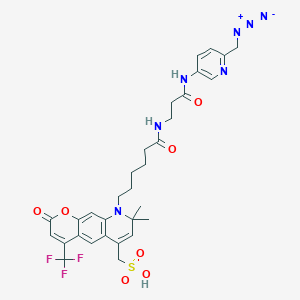
![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
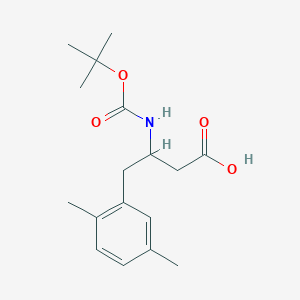
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
